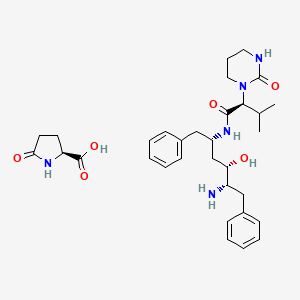

N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid

Description

Tetrahydropyrimidine (THP) Derivatives

Tetrahydropyrimidines (THPs) are six-membered heterocyclic compounds containing two nitrogen atoms. Their pharmacological significance emerged in the late 19th century with the discovery of the Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea/thiourea under acidic conditions. This reaction enabled the synthesis of dihydropyrimidinones (DHPMs), which later gained attention for their calcium channel modulation, antiviral, and anticancer properties.

Key historical milestones include:

- 1893 : Pietro Biginelli first reported the synthesis of THP derivatives via condensation reactions.

- 20th Century : DHPMs were explored as inhibitors of mitotic kinesin Eg5, a target in cancer therapy.

- Modern Era : THP ionizable lipids have been engineered for RNA delivery, demonstrating enhanced transfection efficiency and safety profiles compared to traditional formulations.

Table 1: Biological Activities of THP Derivatives

Pyrrolidine Derivatives

Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been a cornerstone in medicinal chemistry due to its presence in natural products and synthetic drugs. Pyrrolidine derivatives exhibit diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Key Advances in Pyrrolidine Chemistry :

- Antibacterial Agents : Pyrrolidine scaffolds have been optimized for Gram-positive and Gram-negative bacterial inhibition, with structure-activity relationships (SAR) guiding potency enhancement.

- Anticancer Therapies : Hybrid pyrrolidine-NSAID compounds show improved cytotoxicity and anti-inflammatory activity compared to parent drugs.

- Enzyme Inhibition : Pyrrolidine derivatives are explored as inhibitors of cholinesterases, carbonic anhydrases, and kinases.

Table 2: Pyrrolidine Derivatives in Drug Development

Properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O3.C5H7NO3/c1-19(2)25(31-15-9-14-29-27(31)34)26(33)30-22(16-20-10-5-3-6-11-20)18-24(32)23(28)17-21-12-7-4-8-13-21;7-4-2-1-3(6-4)5(8)9/h3-8,10-13,19,22-25,32H,9,14-18,28H2,1-2H3,(H,29,34)(H,30,33);3H,1-2H2,(H,6,7)(H,8,9)/t22-,23-,24-,25-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNBASMLUMHKST-JBINCMMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940950 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2-hydroxy-5,6-dihydropyrimidin-1(4H)-yl)-3-methylbutanimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192726-06-0 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2-hydroxy-5,6-dihydropyrimidin-1(4H)-yl)-3-methylbutanimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid (CAS No. 192726-06-0) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : C32H45N5O6

- Molecular Weight : 595.74 g/mol

- CAS Number : 192726-06-0

Structural Features

The compound features a unique combination of functional groups, including:

- An amine group

- Hydroxy groups

- A pyrimidine moiety

These structural elements contribute to its biological activity, particularly in terms of enzyme inhibition and receptor interaction.

Antitumor Activity

Research indicates that compounds containing pyrimidine derivatives exhibit notable antitumor properties. In particular, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. The specific compound under consideration has shown promise in preliminary assays targeting cancer cell lines, suggesting a potential role as an anticancer agent .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against several enzymes, including:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Compounds that inhibit DHFR can be effective in cancer therapy and the treatment of autoimmune diseases .

Antimicrobial Properties

Pyrimidine derivatives have also been noted for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. The results indicated that certain structural modifications enhanced their efficacy, with IC50 values in the micromolar range, suggesting significant potency against tumor cells .

- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit DHFR in vitro. The findings demonstrated a dose-dependent inhibition, providing insights into its mechanism of action and potential therapeutic applications in oncology .

Data Table of Biological Activities

Scientific Research Applications

Antiviral Applications

One of the primary applications of this compound is in the field of antiviral drug development. It is closely related to Lopinavir, a well-known protease inhibitor used in the treatment of HIV/AIDS. The structural similarities suggest that this compound may exhibit similar antiviral properties, potentially acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) or a protease inhibitor .

Case Study: Lopinavir Derivatives

Research indicates that derivatives of Lopinavir, including this compound, have been synthesized and evaluated for their efficacy against HIV. Studies have shown that modifications to the Lopinavir scaffold can enhance activity against resistant strains of the virus, making compounds like N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid a subject of interest for further development .

Structural and Functional Insights

The compound features a complex structure that includes multiple pharmacophores, which may contribute to its biological activity. The presence of both amine and hydroxyl groups suggests potential for hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity .

Future Research Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. This includes:

In vitro Studies:

Conducting cell-based assays to evaluate antiviral efficacy against various strains of HIV and other viruses.

In vivo Studies:

Assessing pharmacokinetics and toxicity in animal models to determine safety profiles.

Structure–Activity Relationship (SAR) Studies:

Investigating how modifications to the chemical structure influence biological activity, which could lead to more potent derivatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

Backbone Complexity :

- The target compound features a branched pentyl chain with benzyl and phenyl groups , absent in simpler analogs like 1144436-63-4 or 309734-04-1. This increases its steric bulk and may affect binding affinity in biological systems .

Functional Group Diversity :

- The 2-oxo-tetrahydro-pyrimidinyl group in the target compound introduces a nitrogen-rich heterocycle, which is absent in other analogs. This group is critical for hydrogen bonding and enzymatic interactions .

- Analogs such as 1144436-63-4 incorporate thiadiazole rings , which enhance electron-deficient properties and metabolic stability .

Molecular Weight and Solubility :

NMR and Spectroscopic Comparisons

highlights the utility of NMR chemical shift profiling to differentiate structurally similar compounds. For instance:

- Regions A (positions 39–44) and B (positions 29–36) in analogs like Rapa and compounds 1/7 show distinct chemical shifts due to substituent variations .

- Applying this method to the target compound would likely reveal unique shifts in its benzyl-phenyl-pentyl and tetrahydro-pyrimidinyl regions, distinguishing it from simpler pyrrolidine derivatives.

Preparation Methods

Formation of the Pyrimidinone Ring

The pyrimidinone ring is synthesized via cyclization of a β-ketoamide precursor. A representative method involves:

-

Reacting 3-methyl-2-aminobutyramide with urea derivatives under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h).

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 1 | Oxazolidinone, TiCl4, -78°C | Chiral aldol adduct |

| 2 | Oxalyl chloride, DMF, CH2Cl2 | Activated acyl chloride |

| 3 | Et3N, rt, 12 h | Lopinavir free amine |

Synthesis of 5-Oxopyrrolidine-2-carboxylic Acid

Cyclization of Glutamic Acid Derivatives

5-Oxopyrrolidine-2-carboxylic acid is synthesized via intramolecular lactamization:

Alternative Route via Hydrazide Intermediates

A scalable method involves:

-

Condensation of L-glutamic acid with hydrazine to form a hydrazide.

-

Cyclization using hexane-2,5-dione in propan-2-ol (reflux, 4 h).

Salt Formation and Co-Crystallization

The final step involves combining the lopinavir free amine with 5-oxopyrrolidine-2-carboxylic acid in a 1:1 molar ratio:

-

Solvent System : Ethanol/water (3:1 v/v).

-

Crystallization : Slow evaporation at 4°C yields needle-like crystals.

-

Characterization :

Analytical Validation

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Optimization

Recent advancements focus on:

Q & A

Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical fidelity?

Methodological Answer:

- Coupling Reagents : Use carbodiimide-based agents (e.g., EDC·HCl) with HOBt to minimize racemization during amide bond formation, as demonstrated in similar pyrrolidine and pyrimidine derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, critical for multi-step synthesis .

- Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization in ethanol/water mixtures to isolate enantiomerically pure fractions .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR : Assign stereochemistry using - and -NMR coupling constants (e.g., vicinal -values for hydroxyl groups) and 2D techniques (HSQC, COSY) to resolve overlapping signals in the pentyl and pyrrolidine moieties .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns unique to the tetrahydro-pyrimidinone ring .

- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm) for the amide, oxopyrrolidine, and 2-oxo-tetrahydro-pyrimidine groups .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known interactions with pyrrolidine-carboxamide scaffolds (e.g., proteases, kinases) .

- In Vitro Assays : Use fluorogenic substrates or ATPase activity assays to quantify inhibition kinetics. Include positive controls (e.g., staurosporine for kinases) .

- Cell-Based Models : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting cytotoxicity thresholds >50 µM to prioritize hit compounds .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to identify rapid clearance or poor bioavailability .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylation or glucuronidation of the benzyl or phenyl groups, which may reduce activity .

- Dose Optimization : Employ staggered dosing regimens in rodent models to balance efficacy (e.g., tumor reduction) with toxicity (e.g., hepatic enzymes) .

Q. What computational approaches predict the compound’s binding mode to protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxopyrrolidine moiety and catalytic pockets (e.g., HIV protease) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of hydrogen bonds between the tetrahydro-pyrimidinone ring and conserved residues .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities, correlating with experimental IC values .

Q. How can researchers address low yields in the final coupling step of multi-step synthesis?

Methodological Answer:

- Intermediate Stability : Protect the 4-amino group with Boc during earlier steps to prevent side reactions .

- Coupling Conditions : Optimize stoichiometry (1.2:1.0 acylating agent:amine) and temperature (0–5°C for exothermic reactions) to minimize epimerization .

- Real-Time Monitoring : Use inline FTIR or HPLC to detect premature hydrolysis of active esters and adjust reagent addition rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

- Assay Standardization : Validate enzyme lot consistency (e.g., ATP concentration in kinase assays) and normalize to reference inhibitors .

- Buffer Effects : Test activity in varying pH (6.5–7.5) and ionic strength to identify conditions where the compound’s solubility or charge state alters potency .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish technical variability from true biological differences .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC·HCl, HOBt, DMF, RT | 72 | |

| Cyclization | LiOH, THF/HO, 40°C | 58 | |

| Deprotection | TFA/DCM, 0°C | 89 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Group | NMR Shift (ppm) | IR Stretch (cm) |

|---|---|---|

| 5-Oxopyrrolidine | 2.45–2.75 (m, 2H) | 1725 (C=O) |

| Tetrahydro-pyrimidinone | 7.30 (s, 1H) | 1680 (C=O) |

| Benzyl | 4.50 (d, ) | 740 (C-H bend) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.